molecular formula C18H18 B14674452 2,2'-Biindanyl CAS No. 39060-95-2

2,2'-Biindanyl

Katalognummer: B14674452
CAS-Nummer: 39060-95-2
Molekulargewicht: 234.3 g/mol
InChI-Schlüssel: ICUGNAODJHKLQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Biindanyl is an organic compound with the molecular formula C18H18. It is a dimeric structure composed of two indane units connected at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Biindanyl typically involves the coupling of two indane molecules. One common method is the dehydrogenative coupling of indane using a palladium catalyst. This reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and requires elevated temperatures to proceed efficiently .

Industrial Production Methods: While specific industrial production methods for 2,2’-Biindanyl are not well-documented, the principles of scaling up laboratory synthesis can be applied. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of more efficient catalysts could be employed to enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2’-Biindanyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism by which 2,2’-Biindanyl and its derivatives exert their effects often involves radical intermediates. For example, during nitration, an oxidation-induced radical addition mechanism is proposed. This involves the formation of biradicals that can undergo further reactions to form complex products . The molecular targets and pathways are primarily related to its ability to form stable radicals and participate in electron transfer processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,2’-Biindanyl is unique due to its ability to form stable biradicals and its potential for photochromic and photomagnetic applications. Its structural flexibility allows for various functionalizations, making it a versatile compound in synthetic chemistry .

Eigenschaften

CAS-Nummer

39060-95-2

Molekularformel

C18H18

Molekulargewicht

234.3 g/mol

IUPAC-Name

2-(2,3-dihydro-1H-inden-2-yl)-2,3-dihydro-1H-indene

InChI

InChI=1S/C18H18/c1-2-6-14-10-17(9-13(14)5-1)18-11-15-7-3-4-8-16(15)12-18/h1-8,17-18H,9-12H2

InChI-Schlüssel

ICUGNAODJHKLQW-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC2=CC=CC=C21)C3CC4=CC=CC=C4C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.